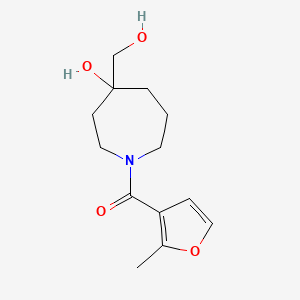
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol, also known as HFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HFA belongs to the class of azepane derivatives and has been found to possess various biochemical and physiological effects that make it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol is not fully understood. However, it has been suggested that 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol may exert its effects by inhibiting the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase and lipoxygenase. In addition, 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been found to possess antifungal and antibacterial activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its potential therapeutic applications, as well as its ability to inhibit the activity of certain enzymes involved in the inflammatory response. However, the limitations of using 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol in lab experiments include its limited solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research involving 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. One area of research involves the development of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol-based drugs for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research involves the use of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol as a potential anticancer agent. Further research is also needed to fully understand the mechanism of action of 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol and its potential side effects.
Métodos De Síntesis
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol can be synthesized through several methods, including the reaction of 2-methyl-3-furoic acid with hydroxylamine hydrochloride to form the corresponding oxime. The oxime can then be reduced with sodium borohydride to obtain 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol. Another method involves the reaction of 2-methyl-3-furoic acid with 1,4-diaminobutane in the presence of acetic anhydride to obtain the corresponding amide. The amide can then be reduced with sodium borohydride to form 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol.
Aplicaciones Científicas De Investigación
4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to exhibit antitumor, antifungal, and antibacterial activities. 4-(hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol has also been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]-(2-methylfuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-10-11(3-8-18-10)12(16)14-6-2-4-13(17,9-15)5-7-14/h3,8,15,17H,2,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFZEZPIGAEEDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N2CCCC(CC2)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(2-methyl-3-furoyl)-4-azepanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

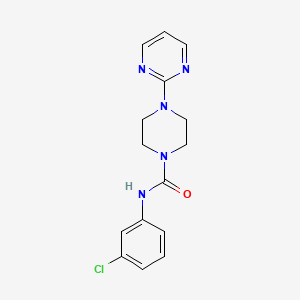
![1-{2-[7-(4-ethoxybenzylidene)-3-(4-ethoxyphenyl)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-phenyl-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B5403945.png)
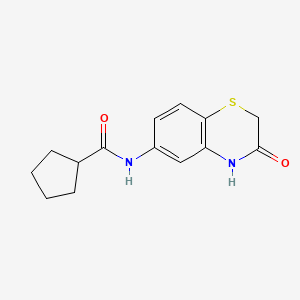
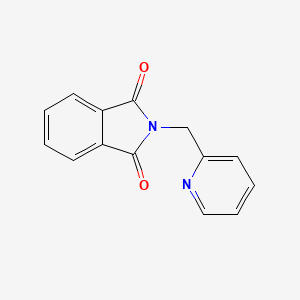
![N-{[2-(1H-benzimidazol-1-yl)pyridin-3-yl]methyl}-2-oxo-2,3-dihydro-1H-benzimidazole-5-carboxamide](/img/structure/B5403971.png)
![propyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5403975.png)
![2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-N-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5403982.png)
![5-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-1-(4-nitrophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5403996.png)
![4-{[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5404001.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5404007.png)
![methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5404014.png)
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)
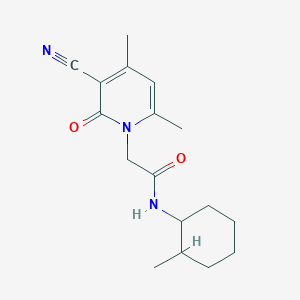
![4,6-dimethyl-2-oxo-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2-dihydropyridine-3-carbonitrile](/img/structure/B5404051.png)